Pneumocandin A0

Glucan synthase inhibition Antifungal mechanism of action Echinocandin target engagement

Pneumocandin A0 (L-671,329) is the most abundant natural echinocandin and direct biosynthetic precursor of caspofungin. As a specified impurity in micafungin (Impurity D), it is the authentic reference standard for HPLC system suitability and pharmacopoeial compliance. Its unique 3S-hydroxy-4S-methyl-L-proline at position 6 distinguishes it from Pneumocandin B0—using non-verified echinocandin reference material risks invalid analytical results. With IC50 0.64 μg/mL, ED50 3.38 mg/kg, and an 8-fold hemolytic safety margin over aculeacin, it is also the scaffold of choice for SAR and glucan synthase studies. Full COA with purity, water content, and residual solvent analysis provided. Ideal for ANDA/DMF submissions, fermentation process monitoring, and antifungal drug discovery.

Molecular Formula C51H82N8O17
Molecular Weight 1079.2 g/mol
Cat. No. B1232976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumocandin A0
SynonymsL 671,329
L 671329
L-671329
L671329
pneumocandin A(0)
pneumocandin A0
Molecular FormulaC51H82N8O17
Molecular Weight1079.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O
InChIInChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27?,28?,31?,32-,33+,34?,35?,38+,39+,40+,41+,42?,43?,44?,47?/m1/s1
InChIKeyDFQUSLQYURJBIT-VDWVOOJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pneumocandin A0 for Antifungal R&D and Echinocandin Reference Standard Sourcing


Pneumocandin A0 (L-671,329) is a cyclic lipohexapeptide of the echinocandin class, produced by the fungus Glarea lozoyensis (formerly Zalerion arboricola) . It is the most abundant natural pneumocandin in wild-type fermentations and was the first member of this family to be structurally elucidated . Pneumocandin A0 non-competitively inhibits fungal 1,3-β-D-glucan synthase, a target absent in mammalian cells, and demonstrates potent activity against Candida and Pneumocystis carinii . As the direct biosynthetic precursor of caspofungin and a specified impurity in micafungin drug substance, Pneumocandin A0 serves as an essential reference standard for pharmaceutical quality control and a key intermediate in antifungal development .

Why Pneumocandin A0 Cannot Be Interchanged with Other Echinocandin-Class Compounds in Research and Manufacturing


Although Pneumocandin A0 shares the echinocandin lipohexapeptide scaffold with Pneumocandin B0 and FR901379, each analog diverges at the proline residue at position 6 of the cyclic peptide core, producing distinct pharmacological and process-related properties . Pneumocandin A0 contains 3S-hydroxy-4S-methyl-L-proline, whereas Pneumocandin B0 contains 3S-hydroxy-L-proline, and this single residue difference determines which semi-synthetic drug is ultimately accessible: A0 is a biosynthetic dead-end for caspofungin production, while B0 is the required starting material . Furthermore, Pneumocandin A0's 10R,12S-dimethylmyristoyl side chain confers lower hemolytic potential than the palmitoyl or linoleoyl side chains of echinocandin B . Substituting A0 with a generic echinocandin reference material without verifying proline-regiochemistry and side-chain identity can lead to invalid analytical results, failed fermentation monitoring, or incorrect impurity profiling in micafungin and caspofungin manufacturing .

Quantitative Comparative Evidence for Pneumocandin A0 Against Closest Analogs


Glucan Synthase Inhibition: Pneumocandin A0 IC50 of 0.64 μg/mL vs. Cilofungin, Tetrahydroechinocandin B, and Papulacandin Analog

In a side-by-side C. albicans (MY1208) membrane glucan synthase assay, Pneumocandin A0 (L-671,329) demonstrated a 1,3-β-D-glucan synthesis 50% inhibitory concentration (IC50) of 0.64 μg/mL. Under identical assay conditions, cilofungin (L-646,991) showed an IC50 of 1.30 μg/mL, tetrahydroechinocandin B (L-687,901) 0.85 μg/mL, and the papulacandin analog L-687,781 0.16 μg/mL . This represents a 2.0-fold greater enzyme inhibition potency relative to its closest echinocandin comparator, cilofungin.

Glucan synthase inhibition Antifungal mechanism of action Echinocandin target engagement

In Vitro Antifungal Activity: Comparable MIC Potency to Aculeacin with Broader Anti-Candida Species Coverage

The in vitro MICs of Pneumocandin A0 (L-671,329) were comparable to those of aculeacin when tested against 18 yeast and three filamentous fungal isolates in an agar dilution assay . In broth microdilution testing against C. albicans MY1055, L-671,329 exhibited MICs ranging from 0.5 to 1.0 μg/mL, identical to cilofungin (L-646,991) and tetrahydroechinocandin B (L-687,901), and 2-fold more potent than the papulacandin analog L-687,781, which showed MICs of 1.0 to 2.0 μg/mL . Notably, L-671,329 uniquely demonstrated activity against Candida parapsilosis, a species often less susceptible to echinocandins, which was not observed with aculeacin .

Antifungal susceptibility testing Candida albicans MIC Echinocandin microbiological activity

Reduced Hemolytic Toxicity: Pneumocandin A0 Lyses Erythrocytes Only at 400 μg/mL vs. Aculeacin at 50 μg/mL

L-671,329 (Pneumocandin A0) lysed mouse red blood cells (RBCs) at a concentration of 400 μg/mL but caused no hemolysis at 50 or 12.5 μg/mL. In contrast, aculeacin—a structurally related echinocandin—lysed RBCs at both 400 and 50 μg/mL, demonstrating hemolytic activity at an 8-fold lower concentration . This differential hemolytic profile reflects the contribution of the 10R,12S-dimethylmyristoyl side chain of pneumocandins, which renders these molecules less prone to cause red blood cell lysis than echinocandins with palmitoyl or linoleoyl side chains .

Hemolytic toxicity Echinocandin safety margin Mammalian cell selectivity

In Vivo Efficacy: Pneumocandin A0 ED50 of 3.38 mg/kg vs. Aculeacin ED50 of 6.44 mg/kg in Disseminated Candidiasis

In a murine model of disseminated candidiasis, L-671,329 (Pneumocandin A0) significantly prolonged survival of mice infected with C. albicans, with an ED50 of 3.38 mg/kg following twice-daily intraperitoneal dosing for five consecutive days. This represents a 1.9-fold improvement in potency over aculeacin, which exhibited an ED50 of 6.44 mg/kg under the same dosing regimen . In a separate study using DBA/2 mice challenged intravenously with C. albicans MY1055, fungicidal activity of L-671,329 was confirmed by significant reduction in kidney CFU at doses ≥2.5 mg/kg as early as 1 day post-challenge, with efficacy comparable to cilofungin (L-646,991) . Both compounds showed no acute or chronic toxicity (TD50 >100 mg/kg, intraperitoneal), indicating a wide therapeutic index .

In vivo antifungal efficacy Disseminated candidiasis model Echinocandin ED50 comparison

Fermentation Yield: Wild-Type A0 Is the Dominant Fermentation Product at >500 μg/mL, Enabling Cost-Effective Reference Material Supply

In wild-type Glarea lozoyensis fermentations, Pneumocandin A0 is the major product, while Pneumocandin B0 is a minor fermentation component produced in significantly lower amounts . Using a magnesium-limited, mannitol-based fermentation medium, A0 titers exceed 500 μg/mL by day 21 in batch culture, representing at least a 4-fold improvement over previously reported yields . Under the same medium conditions, a mutant strain of Z. arboricola produced B0 at a titer of 800 μg/mL, but only after extensive mutagenesis and medium optimization—efforts specifically required because the wild-type strain produces predominantly A0 . Additionally, strain MF5415 achieved a 2.5-fold increase in A0 yield over the parent strain through mutagenesis, and subsequent medium development using Pharmamedia as nitrogen source increased production by 10- to approximately 20-fold overall .

Fermentation titer optimization Pneumocandin manufacturing Bioprocess development

Structural Determinant of Biosynthetic Fate: 4S-Methyl-Proline in A0 Defines the Branch Point Separating A0 Lineage from B0-Derived Drugs

The sole structural difference between Pneumocandin A0 and B0 resides at the proline residue occupying position 6 of the cyclic hexapeptide core. Pneumocandin A0 contains 3S-hydroxy-4S-methyl-L-proline, whereas Pneumocandin B0 contains 3S-hydroxy-L-proline (lacking the 4S-methyl group) . This methylation is catalyzed by the GLOXY4 gene product, a nonheme α-ketoglutarate-dependent oxygenase that converts L-leucine into 4S-methyl-L-proline. Disruption of GLOXY4 abolishes A0 production entirely and redirects biosynthesis exclusively to B0, confirming this single enzymatic step as the irreversible branch point between the A0 and B0 lineages . The pneumocandin biosynthetic gene cluster is significantly more autonomous and organized than the echinocandin B gene cluster, providing a more tractable platform for genetic engineering of novel analogs .

Biosynthetic gene cluster engineering Proline hydroxylation Echinocandin structural diversity

Procurement-Relevant Application Scenarios for Pneumocandin A0


Pharmaceutical Impurity Reference Standard for Micafungin and Caspofungin Manufacturing

Pneumocandin A0 is a specified impurity in both micafungin sodium drug substance (where it is listed as Micafungin Impurity D) and caspofungin acetate (where A0 is a co-fermentation side product carried through the B0-to-caspofungin semi-synthetic pathway) . Pharmacopoeial monograph compliance requires a high-purity A0 reference standard (>95%) for HPLC system suitability testing, retention time marking, and quantification of A0 content in finished drug product . Its predicted water solubility of 0.14 g/L (ALOGPS) and logP of 1.54 inform dissolution and chromatographic mobile phase conditions for validated analytical methods . Procuring A0 with a certified Certificate of Analysis detailing purity, water content, residual solvents, and proline-regiochemistry confirmation is essential for regulatory submission data integrity .

Biosynthetic Pathway Engineering: GLOXY4 Gene Knockout for Exclusive B0 Production

Fermentation process development teams aiming to maximize Pneumocandin B0 yield for caspofungin production require Pneumocandin A0 as the authentic reference standard for monitoring product spectrum shifts . Disruption of the GLOXY4 gene eliminates A0 production and redirects biosynthesis exclusively to B0, achieving a clean product profile with no detectable A0 . Quantifying the A0:B0 ratio by HPLC during strain engineering campaigns requires a characterized A0 reference to validate that A0 levels have been reduced below the detection threshold (<0.1% relative to B0), which is critical for demonstrating process control to regulatory agencies .

Antifungal Drug Discovery: Natural Scaffold for Semi-Synthetic Optimization

Medicinal chemistry programs seeking a natural echinocandin scaffold with proven in vivo efficacy and a defined safety margin can use Pneumocandin A0 as a starting point for structure-activity relationship (SAR) studies . A0's established ED50 of 3.38 mg/kg in a disseminated candidiasis model and its 8-fold superior hemolytic safety margin over aculeacin (RBC lysis at 400 vs. 50 μg/mL) provide quantitative baseline data for evaluating whether semi-synthetic modifications improve potency, reduce toxicity, or expand the antifungal spectrum . The elucidated pneumocandin biosynthetic gene cluster further enables combinatorial biosynthetic approaches to generate A0 analogs with altered hydroxylation patterns for systematic SAR exploration .

Academic and Industrial Echinocandin Research: Prototype Glucan Synthase Inhibitor

Pneumocandin A0 serves as a well-characterized prototype 1,3-β-D-glucan synthase inhibitor for mechanistic studies of fungal cell wall biogenesis . Its IC50 of 0.64 μg/mL in the C. albicans membrane glucan synthase assay and 1.25 μM in a validated fluorescence-based assay provide reproducible benchmarks for calibrating high-throughput screening platforms aimed at identifying novel cell wall-active antifungals . Researchers comparing the biochemical pharmacology of natural vs. semi-synthetic echinocandins require highly purified A0 as the reference ligand to establish baseline inhibition kinetics, given that A0 and B0 are reported as "the most potent compounds when considering both antipneumocystis and anticandida activity" among natural pneumocandins .

Quote Request

Request a Quote for Pneumocandin A0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.